molecular formula C19H22N2O4 B5745122 N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide

N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide

Cat. No. B5745122
M. Wt: 342.4 g/mol
InChI Key: UEEYGHQXTYLPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide, also known as ML277, is a small molecule that has gained attention in recent years for its potential use in scientific research. This compound is a selective activator of the Kir7.1 potassium channel, which is involved in various physiological processes such as cell volume regulation and pH homeostasis. In

Mechanism of Action

N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide acts as a positive allosteric modulator of Kir7.1 channels, meaning that it enhances the channel's activity without directly binding to the channel pore. The exact mechanism of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide's action on Kir7.1 channels is not fully understood, but it is thought to involve a conformational change in the channel protein that increases its sensitivity to potassium ions.
Biochemical and Physiological Effects:
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has been shown to increase potassium ion conductance and membrane hyperpolarization in cells expressing Kir7.1 channels. This effect is selective for Kir7.1 channels, as N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide does not activate other potassium channels. N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has also been shown to regulate cell volume and pH homeostasis in various cell types. In addition, N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has been implicated in the regulation of intraocular pressure, suggesting its potential use in the treatment of glaucoma.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide is its selectivity for Kir7.1 channels, which allows for specific investigation of the role of these channels in various physiological processes. N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide also has a high potency, meaning that it can be used at low concentrations in experiments. However, one limitation of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide is its relatively short half-life, which may require frequent dosing in experiments. In addition, N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide's mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide research. One direction is to investigate the role of Kir7.1 channels in diseases such as hypertension and glaucoma, and to explore the potential therapeutic use of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide in these conditions. Another direction is to study the interaction of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide with other potassium channels and ion channels, to better understand its mechanism of action. Additionally, N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide could be used in combination with other compounds to investigate their synergistic effects on Kir7.1 channel activity. Finally, N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide could be modified to improve its pharmacokinetic properties, such as its half-life and bioavailability, for potential clinical use.

Synthesis Methods

The synthesis of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide involves several steps, including the coupling of 2-(isopropylcarbamoyl)phenylboronic acid with 3,4-dimethoxybenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the reduced intermediate with 2-chloro-N-(4-morpholinyl)acetamide. This synthesis method has been optimized to produce high yields of pure N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide.

Scientific Research Applications

N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has been primarily used in scientific research to study the Kir7.1 potassium channel. This channel is expressed in various tissues, including the kidney, retina, and brain. N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has been shown to selectively activate Kir7.1 channels, leading to increased potassium ion conductance and membrane hyperpolarization. This compound has been used to investigate the role of Kir7.1 channels in regulating cell volume and pH homeostasis, as well as in the pathophysiology of diseases such as glaucoma and hypertension.

properties

IUPAC Name

3,4-dimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-12(2)20-19(23)14-7-5-6-8-15(14)21-18(22)13-9-10-16(24-3)17(11-13)25-4/h5-12H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEYGHQXTYLPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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